4,4-Diethoxy-N,N-diethyl-1-butanamine
Overview
Description
4,4-Diethoxy-N,N-diethylbutan-1-amine is a chemical compound with the molecular formula C10H23NO2. It is used in organic synthesis and as an intermediate in the production of various pharmaceutical compounds . This compound is known for its role in the synthesis of triptan drugs, which are used to treat migraines .
Mechanism of Action
Target of Action
It is known that this compound is used as an intermediate in the synthesis of various drugs such as sumatriptan, rizatriptan, almotriptan, and zolmitriptan . These drugs are known to target the 5-HT1D receptors .
Mode of Action
Given its use in the synthesis of triptans, it may be inferred that it contributes to the overall action of these drugs on the 5-ht1d receptors .
Biochemical Pathways
As an intermediate in the synthesis of triptans, it likely plays a role in the serotonin (5-ht) pathway, which is involved in the regulation of various physiological functions such as mood, appetite, and sleep .
Result of Action
As an intermediate in the synthesis of triptans, it contributes to the overall therapeutic effects of these drugs, which include vasoconstriction of blood vessels in the brain and inhibition of pro-inflammatory neuropeptide release .
Action Environment
It is recommended to store this compound at a temperature of 2-8°C .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Diethoxy-N,N-diethyl-1-butanamine typically involves the reaction of 3-chloro-1-(N,N-dimethyl)propylamine with triethyl orthoformate . The reaction proceeds through the formation of a Grignard reagent, which then reacts with triethyl orthoformate to yield the desired product . The reaction conditions include the use of a phase transfer catalyst such as PEG and the reaction is carried out at a temperature of around 25°C .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
4,4-Diethoxy-N,N-diethylbutan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: It can be reduced to form primary or secondary amines.
Substitution: The compound can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various amines, aldehydes, ketones, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4,4-Diethoxy-N,N-diethylbutan-1-amine has several scientific research applications:
Chemistry: It is used as a reactant in Fischer indole reactions and other organic synthesis processes.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals.
Industry: The compound is used in the production of various chemical intermediates and fine chemicals.
Comparison with Similar Compounds
Similar Compounds
4,4-Diethoxy-N,N-dimethylbutanamine: Similar in structure but with dimethyl groups instead of diethyl groups.
4-Dimethylaminobutanal diethyl acetal: Another related compound used in organic synthesis.
Uniqueness
4,4-Diethoxy-N,N-diethylbutan-1-amine is unique due to its specific structure, which allows it to act as a versatile intermediate in the synthesis of various pharmaceutical compounds. Its ability to undergo multiple types of chemical reactions makes it valuable in both research and industrial applications .
Properties
IUPAC Name |
4,4-diethoxy-N,N-diethylbutan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H27NO2/c1-5-13(6-2)11-9-10-12(14-7-3)15-8-4/h12H,5-11H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWOVPCWTSCISJK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCC(OCC)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H27NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001288138 | |
Record name | 4,4-Diethoxy-N,N-diethyl-1-butanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001288138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
97028-91-6 | |
Record name | 4,4-Diethoxy-N,N-diethyl-1-butanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=97028-91-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,4-Diethoxy-N,N-diethyl-1-butanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001288138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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